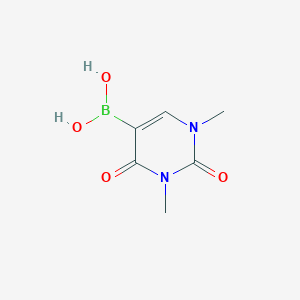![molecular formula C18H23ClFNS B1463927 [1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride CAS No. 1306606-19-8](/img/structure/B1463927.png)
[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
Vue d'ensemble
Description
“1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride” is a chemical compound with the molecular formula C18H23ClFNS . It is used in the manufacture of fine chemicals and rubber products .
Molecular Structure Analysis
The molecular weight of this compound is 339.90 . The molecular structure is based on its molecular formula, C18H23ClFNS . For a more detailed analysis, techniques like NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.90 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Compounds structurally related to androgens and selective androgen receptor modulators (SARMs) have been explored for their pharmacokinetic properties and metabolic profiles in preclinical studies. Such research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new therapeutic agents, which could be applicable to the compound (Wu et al., 2006).
Drug Design and Synthesis
- The design and synthesis of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines for potential therapeutic applications, particularly as dopamine transporter (DAT) inhibitors, illustrate the complex strategies involved in creating compounds with specific biological activities. Such methodologies could be relevant to the synthesis and application of the compound for targeting specific receptors or enzymes (Slack et al., 2020).
Metabolic Pathways and Conjugation
- The identification of unique metabolic pathways and conjugate formations, such as sulfonic acid type conjugates, in the metabolism of certain compounds in rats offers insights into the biotransformation processes that novel chemicals might undergo. This information is vital for drug development and safety assessments (Yoshino et al., 1993).
Receptor Antagonism and Therapeutic Effects
- Research into arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines has led to the discovery of potent 5-HT7R antagonists with antidepressant and anxiolytic properties. These findings highlight the therapeutic potential of targeting specific serotonin receptors, which might be an area of interest for the compound (Canale et al., 2016).
Analgesic Properties and Pain Management
- The development and evaluation of high-efficacy 5-HT1A receptor agonists for their analgesic effects in models of chronic pain, such as trigeminal neuropathic pain, provide a framework for investigating the analgesic potential of new compounds. This research avenue could be relevant if the compound exhibits affinity for serotonin receptors or other pain-related targets (Deseure et al., 2003).
Propriétés
IUPAC Name |
1-[3-fluoro-4-(4-propan-2-ylphenyl)sulfanylphenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNS.ClH/c1-12(2)14-5-8-16(9-6-14)21-18-10-7-15(11-17(18)19)13(3)20-4;/h5-13,20H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHUAGSQSOHMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(C)NC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



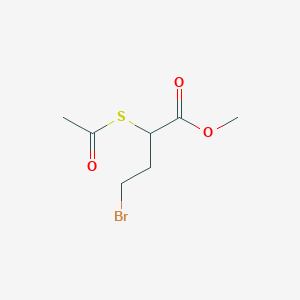
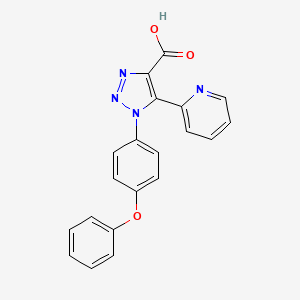
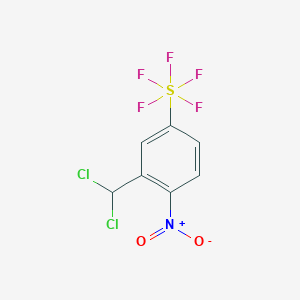
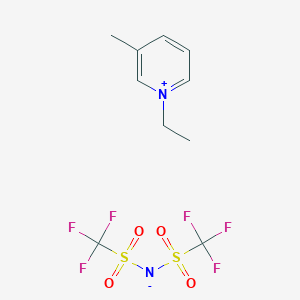
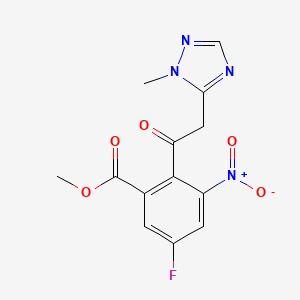
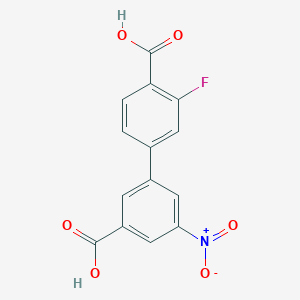

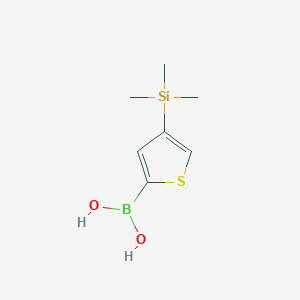
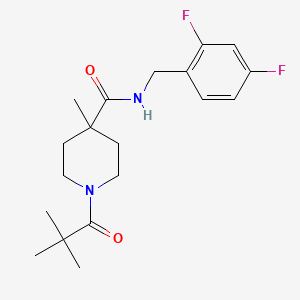

![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)
![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)
